Dephosphocoenzyme A (dephospho-CoA) is a crucial precursor in the biosynthesis of Coenzyme A (CoA), a vital cofactor involved in numerous metabolic reactions in all living organisms []. It plays a critical role in cellular metabolism by acting as an acyl carrier, participating in reactions like the citric acid cycle, fatty acid synthesis and oxidation, and amino acid metabolism []. Dephospho-CoA sits at the junction of the de novo and salvage pathways of CoA biosynthesis, making it a pivotal molecule in maintaining cellular CoA levels [].
Dephospho coenzyme A is classified as a nucleotide coenzyme. It is part of the larger family of coenzymes that include various derivatives, such as acetyl coenzyme A and succinyl coenzyme A. The compound is characterized by its structure, which includes a nucleotide portion (adenosine) linked to a pantothenic acid derivative.
The synthesis of dephospho coenzyme A involves multiple enzymatic steps, primarily catalyzed by specific enzymes that facilitate its conversion from pantothenate. The key steps include:
Recent studies have demonstrated an efficient one-pot enzymatic synthesis method for dephospho coenzyme A using oxidized pantethine and ATP, highlighting advances in synthetic biology techniques .
Dephospho coenzyme A has a complex molecular structure characterized by several functional groups:
The molecular formula for dephospho coenzyme A is , with a molecular weight of approximately 507.52 g/mol. Structural analyses often employ techniques such as NMR spectroscopy and mass spectrometry to elucidate these characteristics .
Dephospho coenzyme A participates in several biochemical reactions:
Kinetic studies indicate that the phosphorylation reaction follows Michaelis-Menten kinetics, with varying affinity depending on the substrate concentration and the presence of different nucleotides .
The mechanism of action for dephospho coenzyme A primarily revolves around its role as a substrate for dephospho-coenzyme A kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to the hydroxyl group at the 3′ position on the ribose sugar of dephospho coenzyme A:
This process is crucial for maintaining cellular energy metabolism and facilitating various biosynthetic pathways .
Dephospho coenzyme A exhibits several notable physical and chemical properties:
These properties are essential for its function in biological systems and influence its behavior during synthesis and application .
Dephospho coenzyme A has significant scientific applications:
Additionally, understanding its biosynthesis pathway aids in developing strategies for metabolic engineering in microorganisms .
Dephospho-CoA kinase (DPCK; EC 2.7.1.24) catalyzes the ATP-dependent phosphorylation of the 3′-hydroxyl group of dephosphocoenzyme A (dephospho-CoA/dCoA) to yield coenzyme A (CoA) and ADP. This reaction constitutes the ultimate step in CoA biosynthesis across all domains of life [1] [4]. DPCK belongs to the P-loop NTP hydrolase superfamily, characterized by the conserved Walker A motif (GXXXXGKT/S) that coordinates ATP binding via Mg²⁺-mediated interactions with the phosphate groups [1] [4]. Structural analyses reveal an induced-fit mechanism: ATP binding triggers conformational changes in the P-loop (residues 10–17 in E. coli DPCK), transitioning it from a disordered loop to a structured β-hairpin. This rearrangement shields ATP from solvent hydrolysis and aligns the γ-phosphate for nucleophilic attack by the 3′-OH of dCoA [4] [5]. Substrate specificity is stringent; DPCK exclusively phosphorylates dCoA and shows negligible activity toward other dephosphonucleotides. This specificity arises from precise interactions between DPCK’s α-helical "CoA domain" and the pantetheine-4′-phosphate moiety of dCoA, as demonstrated by mutagenesis studies and kinetic assays [4] [7].
DPCK kinetics exhibit significant variation between prokaryotes, eukaryotes, and archaea, reflecting evolutionary adaptations:
Table 1: Kinetic Parameters of DPCK Across Species
Organism | Gene | K*ₘ (dephospho-CoA) (µM) | K*ₘ (ATP/GTP) (µM) | k*ₐₜ (s⁻¹) | kₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|---|
E. coli (bacterium) | coaE | 8.2 | 50 (ATP) | 12 | 1.46 × 10⁶ |
Homo sapiens | COASY | 5–10 | 20 (ATP) | ~24 | ~2.4 × 10⁶ |
T. kodakarensis (archaeon) | TK1697 | >200 | 120 (GTP) | <0.1 | 118 |
DPCK adopts a conserved three-domain fold across species, elucidated by X-ray crystallography:
E. coli DPCK forms a sulfate-stabilized trimer in crystal structures, burying ~1,500 Ų of solvent-accessible surface per monomer. This trimerization is unique among P-loop kinases and contrasts with the monomeric state of H. influenzae DPCK [1]. ATP binding induces large conformational changes: In L. pneumophila, the CoA domain rotates by 15°, while the P-loop undergoes a "helix-to-loop" transition, tightening the active site (see Table 2) [4].
Table 2: Conserved Structural Motifs in DPCK Active Sites
Motif | Sequence (Consensus) | Role in Catalysis |
---|---|---|
Walker A (P-loop) | GXXXXGKT/S | Coordinates β/γ-phosphates of ATP via Mg²⁺ |
dCoA specificity loop | RxHxG | Binds pantetheine-4′-phosphate of dCoA |
LID domain | GGxG | Shields ATP from hydrolysis upon closure |
Prokaryotic and eukaryotic DPCKs share catalytic mechanisms but differ in genetic organization, oligomerization, and regulation:
Table 3: Key Differences in Prokaryotic vs. Eukaryotic DPCK
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7